Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
- The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
- This step involves reacting the intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate.
Esterification
- The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst like sulfuric acid.
Amination
- The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.
Scientific Research Applications
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
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Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[3,4-d]pyridazine Core
- Starting with a suitable thiophene derivative, such as 2-aminothiophene, the core structure is constructed through a series of cyclization reactions.
- Cyclization can be achieved using reagents like hydrazine hydrate and appropriate catalysts under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
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Reduction
- Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
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Substitution
- The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thienopyridazine derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
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Ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
- Differences in reactivity and biological activity due to the presence of chlorine.
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Ethyl 5-amino-3-(3-bromophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a bromophenyl group.
- Bromine’s larger atomic size and different electronic properties affect the compound’s behavior.
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Ethyl 5-amino-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Similar structure but with a methylphenyl group.
- Methyl group’s electron-donating properties influence the compound’s reactivity and biological effects.
These comparisons highlight the unique properties of this compound, particularly its fluorophenyl group, which can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPLBBYGYJYUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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